molecular formula C22H23NO2 B11250330 N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11250330
M. Wt: 333.4 g/mol
InChI Key: VJMDZMHGIHPLPP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound characterized by its complex structure, which includes aromatic rings and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Aromatic Substitution:

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and furan moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to the presence of both a furan ring and multiple aromatic substituents. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO2/c1-15-5-8-18(9-6-15)21-12-10-19(25-21)11-13-22(24)23-20-14-16(2)4-7-17(20)3/h4-10,12,14H,11,13H2,1-3H3,(H,23,24)

InChI Key

VJMDZMHGIHPLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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